molecular formula C11H12O2 B11801715 Methanone, phenyl(tetrahydro-2-furanyl)- CAS No. 141957-79-1

Methanone, phenyl(tetrahydro-2-furanyl)-

Cat. No.: B11801715
CAS No.: 141957-79-1
M. Wt: 176.21 g/mol
InChI Key: IVUBVBNAIATXMS-UHFFFAOYSA-N
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Description

Phenyl(tetrahydrofuran-2-yl)methanone is an organic compound with the molecular formula C11H12O2 It consists of a phenyl group attached to a tetrahydrofuran ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(tetrahydrofuran-2-yl)methanone can be synthesized through several synthetic routes. One common method involves the reaction of phenylmagnesium bromide with tetrahydrofuran-2-carboxylic acid chloride under anhydrous conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of phenyl(tetrahydrofuran-2-yl)methanone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Phenyl(tetrahydrofuran-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenyl(tetrahydrofuran-2-yl)methanol using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of phenyl(tetrahydrofuran-2-yl)methanone can yield phenyl(tetrahydrofuran-2-yl)methanol using reducing agents like sodium borohydride.

    Substitution: The methanone group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Phenyl(tetrahydrofuran-2-yl)methanol.

    Reduction: Phenyl(tetrahydrofuran-2-yl)methanol.

    Substitution: Various substituted phenyl(tetrahydrofuran-2-yl)methanone derivatives.

Scientific Research Applications

Phenyl(tetrahydrofuran-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets. For example, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell signaling pathways that are crucial for cell proliferation and survival . This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Phenyl(tetrahydrofuran-2-yl)methanone can be compared with other similar compounds such as:

    Furan-2-yl(phenyl)methanone: Similar structure but with a furan ring instead of a tetrahydrofuran ring.

    Phenyl(tetrahydrofuran-2-yl)methanol: The reduced form of phenyl(tetrahydrofuran-2-yl)methanone.

    Phenyl(tetrahydrofuran-2-yl)amine: A derivative where the methanone group is replaced by an amine group.

The uniqueness of phenyl(tetrahydrofuran-2-yl)methanone lies in its specific structural features and its potential as a versatile intermediate in organic synthesis and its biological activities.

Properties

CAS No.

141957-79-1

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

oxolan-2-yl(phenyl)methanone

InChI

InChI=1S/C11H12O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI Key

IVUBVBNAIATXMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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